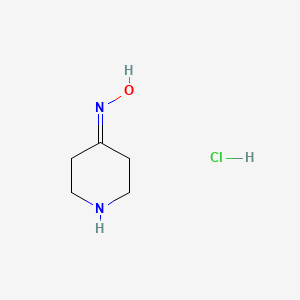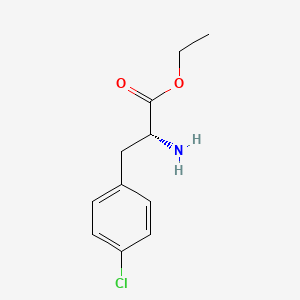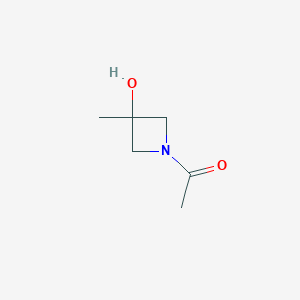
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxymethyl group attached to the azetidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products Formed
Oxidation: The major product is 1-(3-carboxy-3-methylazetidin-1-yl)ethan-1-one.
Reduction: The major product is 1-(3-hydroxy-3-methylazetidin-1-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 1-(3-chloro-3-methylazetidin-1-yl)ethan-1-one for halogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethan-1-one: Lacks the methyl group on the azetidine ring, which may affect its reactivity and biological activity.
1-(3-Methylazetidin-1-yl)ethan-1-one: Lacks the hydroxymethyl group, which may influence its solubility and ability to form hydrogen bonds.
1-(3-Hydroxy-3-methylpyrrolidin-1-yl)ethan-1-one: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which may affect its conformational flexibility and interactions with target proteins.
The unique combination of the hydroxymethyl group and the azetidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
1-(3-hydroxy-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-6(2,9)4-7/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ASKACAPZOBZKNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)

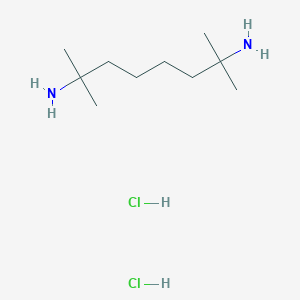
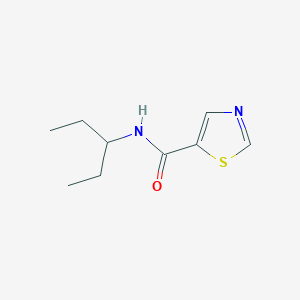

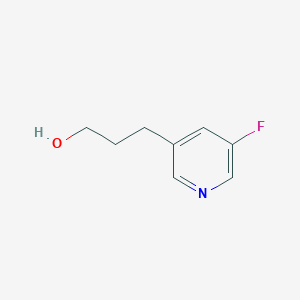
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
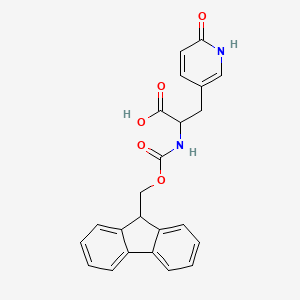
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)

